Cas no 1178636-66-2 (Methyl 2-amino-2-methyl-3,3-diphenylpropanoate)

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate structure
1178636-66-2 structure
Product name:Methyl 2-amino-2-methyl-3,3-diphenylpropanoate
CAS No:1178636-66-2
MF:C17H19NO2
Molecular Weight:269.338264703751
CID:5713000
PubChem ID:54594472

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate 化学的及び物理的性質

名前と識別子

    • CS-0262140
    • Z477335900
    • 1178636-66-2
    • EN300-81603
    • methyl2-amino-2-methyl-3,3-diphenylpropanoate
    • methyl 2-amino-2-methyl-3,3-diphenylpropanoate
    • AKOS010013471
    • Methyl 2-amino-2-methyl-3,3-diphenylpropanoate
    • インチ: 1S/C17H19NO2/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,18H2,1-2H3
    • InChIKey: HPBPTLCJOFTQLD-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C)(C(C1C=CC=CC=1)C1C=CC=CC=1)N)=O

計算された属性

  • 精确分子量: 269.141578849g/mol
  • 同位素质量: 269.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 301
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

  • 密度みつど: 1.109±0.06 g/cm3(Predicted)
  • Boiling Point: 382.1±37.0 °C(Predicted)
  • 酸度系数(pKa): 6.12±0.25(Predicted)

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-81603-0.05g
methyl 2-amino-2-methyl-3,3-diphenylpropanoate
1178636-66-2 95%
0.05g
$202.0 2024-05-21
Enamine
EN300-81603-0.1g
methyl 2-amino-2-methyl-3,3-diphenylpropanoate
1178636-66-2 95%
0.1g
$301.0 2024-05-21
Enamine
EN300-81603-0.25g
methyl 2-amino-2-methyl-3,3-diphenylpropanoate
1178636-66-2 95%
0.25g
$431.0 2024-05-21
Enamine
EN300-81603-2.5g
methyl 2-amino-2-methyl-3,3-diphenylpropanoate
1178636-66-2 95%
2.5g
$1707.0 2024-05-21
Enamine
EN300-81603-10.0g
methyl 2-amino-2-methyl-3,3-diphenylpropanoate
1178636-66-2 95%
10.0g
$3746.0 2024-05-21
Enamine
EN300-81603-1.0g
methyl 2-amino-2-methyl-3,3-diphenylpropanoate
1178636-66-2 95%
1.0g
$871.0 2024-05-21
Enamine
EN300-81603-5g
methyl 2-amino-2-methyl-3,3-diphenylpropanoate
1178636-66-2 95%
5g
$2525.0 2023-09-02
1PlusChem
1P01AK5N-100mg
methyl 2-amino-2-methyl-3,3-diphenylpropanoate
1178636-66-2 95%
100mg
$434.00 2023-12-26
1PlusChem
1P01AK5N-250mg
methyl 2-amino-2-methyl-3,3-diphenylpropanoate
1178636-66-2 95%
250mg
$595.00 2023-12-26
1PlusChem
1P01AK5N-10g
methyl 2-amino-2-methyl-3,3-diphenylpropanoate
1178636-66-2 95%
10g
$4692.00 2023-12-26

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate 関連文献

Methyl 2-amino-2-methyl-3,3-diphenylpropanoateに関する追加情報

Research Brief on Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) in Chemical Biology and Pharmaceutical Applications

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) is a synthetic compound of growing interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique diphenylpropanoate structure, has recently garnered attention due to its potential applications in drug discovery and development. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory disorders.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a chiral building block for the synthesis of novel γ-aminobutyric acid (GABA) analogs. The research team demonstrated that the stereochemistry of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate could be effectively controlled to produce enantiomerically pure derivatives with enhanced binding affinity to GABA receptors. This finding opens new avenues for developing more selective central nervous system (CNS) therapeutics with reduced side effects.

In parallel research, scientists have explored the compound's potential as a precursor for protein kinase inhibitors. A recent patent application (WO2023056321) discloses novel derivatives of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate that show promising activity against Bruton's tyrosine kinase (BTK), with potential applications in autoimmune diseases and B-cell malignancies. The structural flexibility of this compound allows for diverse modifications at both the amino and ester functional groups, enabling the development of targeted kinase inhibitors with improved pharmacokinetic properties.

Metabolic stability studies of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate derivatives have yielded interesting results. A 2024 publication in Drug Metabolism and Disposition reported that certain fluorinated analogs exhibit significantly improved metabolic stability in human liver microsomes while maintaining their biological activity. This finding addresses one of the key challenges in developing drugs based on this scaffold and provides valuable structure-metabolism relationship (SMR) data for future optimization efforts.

The compound's crystal structure and physicochemical properties have also been the subject of recent investigations. X-ray diffraction analysis reveals that Methyl 2-amino-2-methyl-3,3-diphenylpropanoate forms stable crystalline structures with well-defined hydrogen bonding networks, which may contribute to its favorable solubility profile. These structural insights, published in Crystal Growth & Design (2023), are informing the design of novel cocrystals and salt forms to further enhance the compound's pharmaceutical properties.

Looking forward, researchers are exploring the application of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate in targeted drug delivery systems. Preliminary studies suggest that conjugation of this compound to nanoparticle carriers can improve tissue-specific accumulation, particularly in inflamed tissues. This approach, currently in preclinical evaluation, may lead to more effective treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease while minimizing systemic exposure.

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